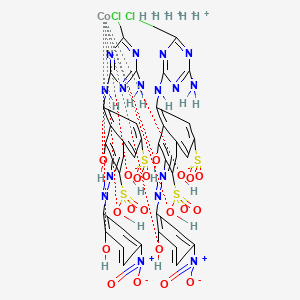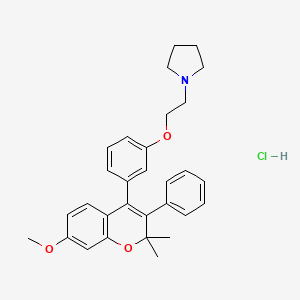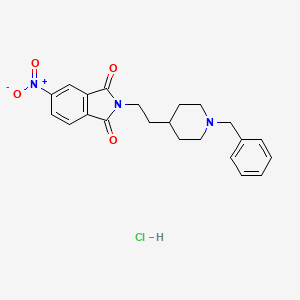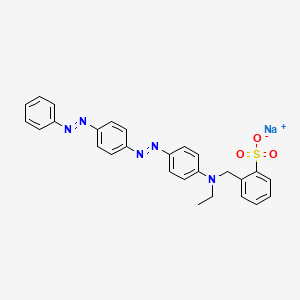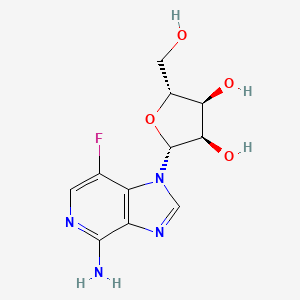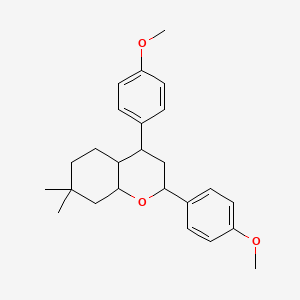
2,4-Bis(p-methoxyphenyl)-7,7-dimethylhexahydrochroman
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Bis(p-methoxyphenyl)-7,7-dimethylhexahydrochroman is an organic compound known for its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(p-methoxyphenyl)-7,7-dimethylhexahydrochroman typically involves the reaction of p-methoxyphenyl derivatives with appropriate reagents under controlled conditions. One common method includes the use of Lawesson’s reagent, which facilitates the transformation of carbonyl groups into thiocarbonyl groups . The reaction conditions often involve moderate temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Bis(p-methoxyphenyl)-7,7-dimethylhexahydrochroman undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions include substituted derivatives, oxidized or reduced forms, and various functionalized compounds that retain the core structure of this compound.
Applications De Recherche Scientifique
2,4-Bis(p-methoxyphenyl)-7,7-dimethylhexahydrochroman has a wide range of applications in scientific research:
Medicine: Research has explored its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,4-Bis(p-methoxyphenyl)-7,7-dimethylhexahydrochroman involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in their activity or function.
Pathways Involved: The pathways may include signal transduction, metabolic processes, and cellular responses to external stimuli.
Comparaison Avec Des Composés Similaires
2,4-Bis(p-methoxyphenyl)-1,3-dithiadiphosphetane-2,4-disulfide:
Thiocarbonyl Compounds: These compounds share similar reactivity patterns and are used in various organic synthesis applications.
Propriétés
Numéro CAS |
82315-17-1 |
|---|---|
Formule moléculaire |
C25H32O3 |
Poids moléculaire |
380.5 g/mol |
Nom IUPAC |
2,4-bis(4-methoxyphenyl)-7,7-dimethyl-2,3,4,4a,5,6,8,8a-octahydrochromene |
InChI |
InChI=1S/C25H32O3/c1-25(2)14-13-21-22(17-5-9-19(26-3)10-6-17)15-23(28-24(21)16-25)18-7-11-20(27-4)12-8-18/h5-12,21-24H,13-16H2,1-4H3 |
Clé InChI |
GPMYMZGCRYPDSN-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC2C(CC(OC2C1)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


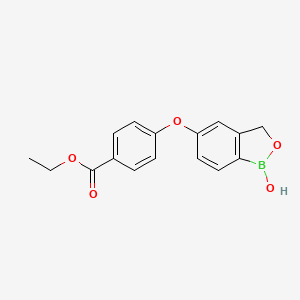



![3-(2-amino-5-fluorophenyl)-2-[2-(diethylamino)ethyl]-3H-isoindol-1-one;dihydrochloride](/img/structure/B12748346.png)
![2-[1-[3-(Dimethylamino)propyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetic acid hydrochloride](/img/structure/B12748364.png)
